molecular formula C17H23N5O B2872965 N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide CAS No. 1436133-49-1

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide

Cat. No.: B2872965
CAS No.: 1436133-49-1
M. Wt: 313.405
InChI Key: UDXMRCXMLGVTDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide is a useful research compound. Its molecular formula is C17H23N5O and its molecular weight is 313.405. The purity is usually 95%.
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Scientific Research Applications

Anticonvulsant Activity

N-(1-Cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide derivatives have been synthesized and evaluated for their anticonvulsant activities. Research indicates that these compounds, particularly one identified as 11, exhibit broad-spectrum anticonvulsant effects across various preclinical seizure models without impairing motor coordination. This points to a potential application in treating epilepsy with a better safety profile than some clinically relevant antiepileptic drugs (Kamiński et al., 2015).

Insecticidal Activity

Another interesting application of related dihydropiperazine compounds, such as 1-[(6-chloropyridin-3-yl)methyl]-4-methyl-3-oxopiperazin-2-ylidenecyanamide, is their insecticidal activity. These compounds have shown potential as bioisosteric replacements for imidazolidine in neonicotinoid compounds, suggesting their use in agricultural pest control (Samaritoni et al., 2003).

Cyclization Reactions

Cyanamides, including derivatives similar in structure to this compound, have been utilized in cyclization reactions with anthranilates and 2-aminophenyl ketones. These reactions produce various heterocyclic compounds, indicating the utility of such cyanamides in organic synthesis and potential pharmaceutical applications (Shikhaliev et al., 2008).

Serotonin Receptor Ligands

N'-cyanoisonicotinamidine derivatives, structurally related to this compound, have been identified as highly selective and potent ligands for the 5-HT(1A) receptor. This suggests their potential application in psychiatric disorder studies and treatments, demonstrating the compound's relevance in neuropsychopharmacology (Fiorino et al., 2010).

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-(4-pyridin-2-ylpiperazin-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c18-14-17(6-3-7-17)20-16(23)5-9-21-10-12-22(13-11-21)15-4-1-2-8-19-15/h1-2,4,8H,3,5-7,9-13H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDXMRCXMLGVTDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)CCN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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